

Physical and chemical properties of Salipurposide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Salipurpin	
Cat. No.:	B15590892	Get Quote

Salipurposide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salipurposide, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of Salipurposide and its isomer, Isosalipurposide. It includes a compilation of quantitative data, detailed experimental protocols for its isolation, analysis, and evaluation of its biological activities, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Physicochemical Properties

Salipurposide is a flavanone glycoside with the IUPAC name (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[1]. Its isomer, Isosalipurposide, is a chalcone glycoside. Due to the greater availability of experimental data for Isosalipurposide, its properties are also presented here for comparative purposes.

General and Computed Properties

A summary of the general and computed physicochemical properties of Salipurposide and Isosalipurposide is presented in Table 1.

Table 1: General and Computed Physicochemical Properties

Property	Salipurposide	Isosalipurposide	Reference
Molecular Formula	C21H22O10	C21H22O10	[1][2]
Molecular Weight	434.4 g/mol	434.4 g/mol	[1][2]
Exact Mass	434.12129689 Da	434.12129689 Da	[1][2]
Topological Polar Surface Area	166 Ų	177 Ų	[1][2]
Hydrogen Bond Donor Count	6	7	[1][3]
Hydrogen Bond Acceptor Count	10	10	[1][3]
Rotatable Bond Count	4	6	[1][3]
Complexity	623	619	[1][2]
XLogP3-AA	0	1.4	[1][3]

Experimental Properties

Experimental data for the physical properties of Salipurposide are limited. The melting point and solubility of its isomer, Isosalipurposide, are provided in Table 2.

Table 2: Experimental Physical Properties

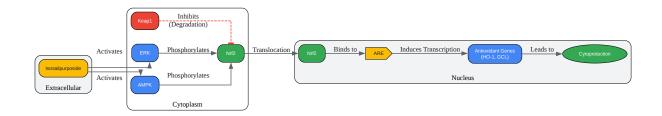
Property	Value	Reference
Melting Point (Isosalipurposide)	172-173 °C	[3]
Solubility (Isosalipurposide)	Soluble in water and organic solvents	[4]
Appearance (Isosalipurposide)	White crystalline solid	[4]

Spectroscopic Data

Detailed spectroscopic data for Salipurposide is not readily available in the literature. The following sections provide general information based on the analysis of related flavonoid and chalcone glycosides.

- 1.3.1. UV-Vis Spectroscopy The UV-Vis spectrum of flavonoids and chalcones typically shows two major absorption bands in the ranges of 240-285 nm (Band II, from the A-ring) and 300-400 nm (Band I, from the B-ring). For Salipurposide, being a flavanone, the Band I absorption is expected to be weak. For Isosalipurposide, a chalcone, a strong absorption for Band I is expected around 340-390 nm.
- 1.3.2. Infrared (IR) Spectroscopy The IR spectrum of Salipurposide would be expected to show characteristic absorption bands for hydroxyl (-OH) groups (broad band around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), a carbonyl (C=O) group of the flavanone ring (around 1680 cm⁻¹), aromatic C=C stretching (around 1600 and 1450 cm⁻¹), and C-O stretching of the glycosidic bond and alcohols (in the 1000-1200 cm⁻¹ region).
- 1.3.3. Mass Spectrometry The mass spectrum of Salipurposide would show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight. Fragmentation would likely involve the loss of the glucose moiety (162 Da) and further fragmentation of the aglycone.
- 1.3.4. ¹³C NMR Spectroscopy ¹³C NMR spectral data for Salipurposide is available and provides key information for its structural elucidation[1].

Biological Activities and Signaling Pathways

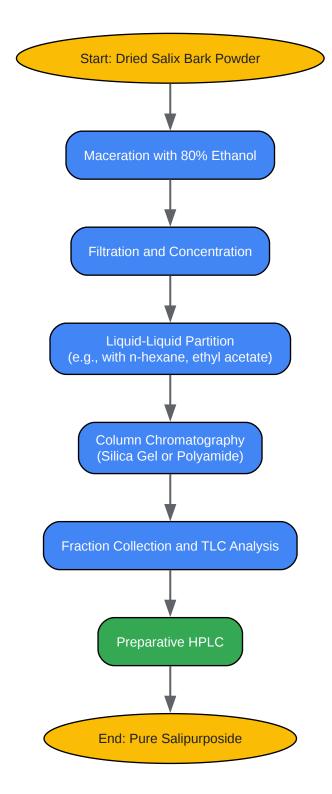

While specific biological activities for Salipurposide are not extensively documented, its isomer, Isosalipurposide, has been shown to possess significant cytoprotective and antioxidant properties[5][6].

Cytoprotective and Antioxidant Effects of Isosalipurposide

Isosalipurposide exerts a cytoprotective effect against oxidative injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway[5][7]. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), resulting in elevated intracellular glutathione (GSH) levels[5].

Signaling Pathway

The activation of the Nrf2-ARE pathway by Isosalipurposide is mediated through the phosphorylation of extracellular signal-regulated kinase (ERK) and AMP-activated protein kinase (AMPK)[5][7].


Click to download full resolution via product page

Caption: Isosalipurposide-mediated activation of the Nrf2-ARE signaling pathway.

Experimental Protocols Isolation of Salipurposide from Salix Species

The following is a general protocol for the isolation of Salipurposide from the bark of Salix species.

Click to download full resolution via product page

Caption: General workflow for the isolation of Salipurposide.

Methodology:

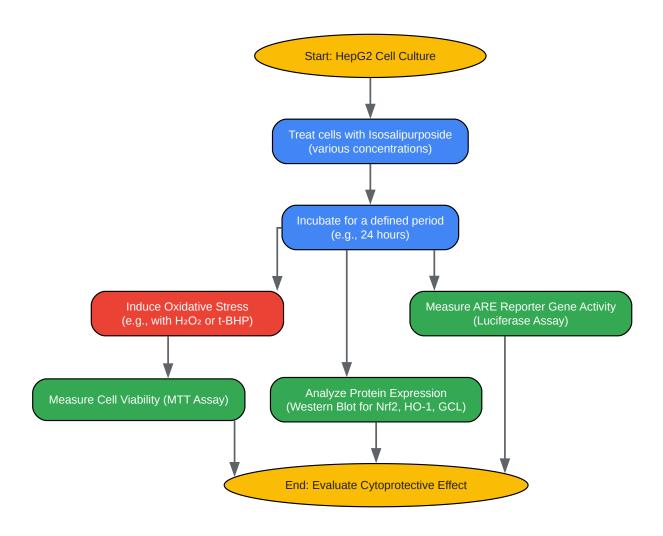
- Extraction: Dried and powdered bark of a Salix species is macerated with 80% ethanol at room temperature for 24-48 hours. The process is repeated three times.
- Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid
 partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl
 acetate, to separate compounds based on their polarity.
- Column Chromatography: The ethyl acetate fraction, which is expected to be rich in flavonoids, is subjected to column chromatography on silica gel or polyamide. The column is eluted with a gradient of chloroform-methanol or a similar solvent system.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent.
- Purification: Fractions containing Salipurposide are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol is a general method for the analytical HPLC of Salipurposide.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).



- Mobile Phase: A gradient elution system is typically used. For example, a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
 - Gradient Program: A linear gradient from 10% to 50% B over 30 minutes, followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 280 nm.
- Injection Volume: 10-20 μL.
- Standard Preparation: A stock solution of pure Salipurposide is prepared in methanol and diluted to create a series of calibration standards.

Nrf2-ARE Pathway Activation Assay (for Isosalipurposide)

This protocol describes the investigation of the cytoprotective effects of Isosalipurposide in a cell-based assay.

Click to download full resolution via product page

Caption: Workflow for assessing the cytoprotective effect of Isosalipurposide.

Methodology:

- Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of Isosalipurposide for a specified duration (e.g., 24 hours).

- Induction of Oxidative Stress: Following treatment, cells are exposed to an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce cellular damage.
- Cell Viability Assay: Cell viability is assessed using a standard method like the MTT assay to determine the protective effect of Isosalipurposide.
- Western Blot Analysis: To investigate the mechanism, protein levels of Nrf2, HO-1, and GCL
 in the cell lysates are determined by Western blotting using specific antibodies.
- ARE-Luciferase Reporter Assay: To confirm the activation of the Nrf2-ARE pathway, cells
 can be transfected with a reporter plasmid containing the ARE sequence linked to a
 luciferase gene. The luciferase activity is then measured after treatment with
 Isosalipurposide.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of Salipurposide, with a significant portion of the experimental data derived from its well-studied isomer, Isosalipurposide. The documented cytoprotective and antioxidant activities of Isosalipurposide, mediated through the Nrf2-ARE signaling pathway, highlight the therapeutic potential of this class of compounds. The provided experimental protocols offer a foundation for researchers to further investigate Salipurposide and its derivatives for drug discovery and development. Further research is warranted to fully characterize the physicochemical properties and biological activities of Salipurposide itself.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Salipurposide | C21H22O10 | CID 15559669 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isosalipurposide | C21H22O10 | CID 5318659 PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. The chalcone compound isosalipurposide (ISPP) exerts a cytoprotective effect against oxidative injury via Nrf2 activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isosalipurposide | 4547-85-7 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of Salipurposide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590892#physical-and-chemical-properties-of-salipurposide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com